molecular formula C11H12N2O4 B3071854 1,3-Dimethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate CAS No. 1014404-90-0

1,3-Dimethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate

Cat. No.: B3071854
CAS No.: 1014404-90-0
M. Wt: 236.22 g/mol
InChI Key: RGFSYGYDDJZRKN-UHFFFAOYSA-N
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Description

1,3-Dimethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate is an organic compound with the molecular formula C11H12N2O4 It is characterized by the presence of a pyridine ring attached to a propanedioate moiety through an amino-methylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate typically involves the condensation of pyridine-4-amine with dimethyl malonate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

1,3-Dimethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate
  • 1,3-Dimethyl 2-{[(pyridin-2-yl)amino]methylidene}propanedioate
  • 1,3-Dimethyl 2-{[(quinolin-4-yl)amino]methylidene}propanedioate

Uniqueness

1,3-Dimethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its pyridine ring at the 4-position allows for unique interactions with molecular targets, differentiating it from similar compounds with pyridine rings at other positions .

Biological Activity

1,3-Dimethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate, with the molecular formula C11H12N2O4C_{11}H_{12}N_{2}O_{4} and a molecular weight of 236.22 g/mol, is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Synthetic Routes

The synthesis of this compound typically involves the reaction of pyridine-4-amine with dimethyl malonate. The reaction is conducted in the presence of bases such as sodium hydride or potassium carbonate, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is heated to facilitate product formation.

  • Molecular Formula : C11H12N2O4C_{11}H_{12}N_{2}O_{4}
  • Molecular Weight : 236.22 g/mol
  • Density : Approximately 1.276 g/cm³

Antimicrobial Properties

Research has indicated that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial activity. In studies evaluating various derivatives against Gram-positive and Gram-negative bacteria, compounds similar to this one showed Minimum Inhibitory Concentration (MIC) values in the range of 0.251μg/mL0.25-1\mu g/mL, indicating strong antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives exhibited growth inhibition in cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU). For instance, one derivative showed IC50 values of 0.8712.91μM0.87-12.91\mu M in MCF-7 cells compared to 17.02μM17.02\mu M for 5-FU .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, modulating enzyme activity and influencing various cellular pathways. This interaction can lead to alterations in metabolic processes, apoptosis induction in cancer cells, and inhibition of bacterial growth .

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus0.251μg/mL0.25-1\mu g/mL
AntibacterialEscherichia coli0.251μg/mL0.25-1\mu g/mL
AnticancerMCF-70.8712.91μM0.87-12.91\mu M
AnticancerMDA-MB-2311.759.46μM1.75-9.46\mu M

Notable Research Findings

  • Antibacterial Activity : A study evaluated various pyridine derivatives for their antibacterial efficacy against multiple strains, finding significant activity at low concentrations.
  • Cancer Cell Growth Inhibition : Research on the compound's derivatives revealed promising results in inhibiting growth in breast cancer cell lines.
  • Safety Profile : Preliminary toxicity assessments indicated no acute toxicity in animal models at high doses (up to 2000mg/kg2000mg/kg), suggesting a favorable safety profile for further development .

Properties

IUPAC Name

dimethyl 2-[(pyridin-4-ylamino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-16-10(14)9(11(15)17-2)7-13-8-3-5-12-6-4-8/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFSYGYDDJZRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC=NC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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